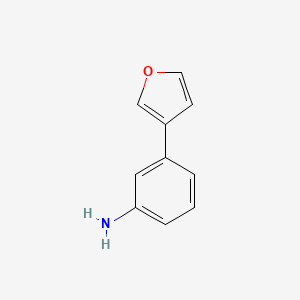![molecular formula C18H18FNO B6241798 1-fluoro-8-(naphthalene-2-carbonyl)-8-azabicyclo[3.2.1]octane CAS No. 2649074-78-0](/img/new.no-structure.jpg)
1-fluoro-8-(naphthalene-2-carbonyl)-8-azabicyclo[3.2.1]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-fluoro-8-(naphthalene-2-carbonyl)-8-azabicyclo[3.2.1]octane is a complex organic compound that features a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the naphthalene moiety and the azabicyclo[3.2.1]octane core makes it a versatile molecule for synthetic modifications and functional studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-fluoro-8-(naphthalene-2-carbonyl)-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. One common approach is the gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method allows for the efficient preparation of enantiomerically pure 8-azabicyclo[3.2.1]octane derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors and advanced catalytic systems to enhance yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
1-fluoro-8-(naphthalene-2-carbonyl)-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of methoxy derivatives.
Scientific Research Applications
1-fluoro-8-(naphthalene-2-carbonyl)-8-azabicyclo[3.2.1]octane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in receptor binding assays.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-fluoro-8-(naphthalene-2-carbonyl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s unique structure allows it to fit into binding sites with high specificity, modulating the activity of the target protein. This can lead to various biological effects, depending on the nature of the target and the context of the interaction.
Comparison with Similar Compounds
Similar Compounds
8-oxabicyclo[3.2.1]octane: Shares the bicyclic core but lacks the naphthalene and fluorine substituents.
11-oxatricyclo[5.3.1.0]undecane: Another bicyclic compound with different substituents and ring structure.
Uniqueness
1-fluoro-8-(naphthalene-2-carbonyl)-8-azabicyclo[3.2.1]octane is unique due to the presence of the fluorine atom and the naphthalene moiety, which confer distinct chemical and biological properties. These features make it a valuable compound for targeted synthetic and research applications.
Properties
CAS No. |
2649074-78-0 |
|---|---|
Molecular Formula |
C18H18FNO |
Molecular Weight |
283.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



